L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-
Overview
Description
L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- is a complex peptide compound with a unique structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue, converting it to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Scientific Research Applications
L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-α-glutamyl-L-glutaminyl-L-prolyl-L-methionine
Uniqueness
L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N8O6S/c1-18(2)16-23(37-27(41)22(12-9-14-35-31(33)34)36-26(40)21(32)13-15-46-5)28(42)38-24(17-20-10-7-6-8-11-20)29(43)39-25(19(3)4)30(44)45/h6-8,10-11,18-19,21-25H,9,12-17,32H2,1-5H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H4,33,34,35)/t21-,22-,23-,24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKRFGCAWGMRSR-KEOOTSPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647763 | |
Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193763-81-4 | |
Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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